molecular formula C21H19N5O3S B2465612 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 946366-18-3

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

カタログ番号: B2465612
CAS番号: 946366-18-3
分子量: 421.48
InChIキー: ARWKXMGKZIWFEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine receptor signaling of lymphocytes. Its high selectivity for JAK3 over other JAK family members makes it a valuable chemical probe for dissecting the specific role of JAK3-dependent signaling pathways in immunological processes . This compound has demonstrated efficacy in cellular models of autoimmune diseases, and researchers utilize it to investigate the mechanisms underlying conditions like rheumatoid arthritis and psoriasis by blocking the JAK-STAT pathway in immune cells. The primary research value of this inhibitor lies in its utility for target validation and as a lead compound in the development of novel immunomodulatory therapeutics, providing critical insights for preclinical studies.

特性

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13-7-9-14(10-8-13)23-18(27)12-30-21-24-19-15(20(28)25-21)11-22-26(19)16-5-3-4-6-17(16)29-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKXMGKZIWFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core and thioether functionality, suggests various biological activities that merit detailed exploration.

  • Molecular Formula : C21_{21}H19_{19}N5_{5}O3_{3}S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 946262-91-5

This compound features a methoxy group and a p-tolyl substituent, which may enhance its solubility and bioavailability compared to other similar compounds .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups like methoxy has been shown to enhance these effects .

In a comparative study of various derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 6.25 mg/mL to 50 mg/mL against various bacterial strains .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, related compounds have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. The inhibition mechanism is often time-dependent and irreversible, making these compounds promising candidates for therapeutic intervention in conditions like cardiovascular diseases and autoimmune disorders .

Anticancer Potential

Emerging research highlights the potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that certain analogs can inhibit aldehyde dehydrogenase (ALDH) isoforms, which are associated with chemotherapy resistance in ovarian cancer. This inhibition can enhance the efficacy of existing chemotherapeutic agents, suggesting that the compound may also play a role in cancer treatment strategies .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of pyrazolo derivatives were synthesized and tested for antimicrobial activity.
    • Results showed that compounds with methoxy substitutions had improved activity against Mycobacterium tuberculosis and other pathogens.
    • MIC values indicated strong antibacterial effects at concentrations as low as 12.5 µg/mL for select derivatives.
  • Inhibition of Myeloperoxidase :
    • A lead compound structurally similar to our target was evaluated for its ability to inhibit MPO activity.
    • In vivo studies demonstrated significant reduction in MPO levels in lipopolysaccharide-stimulated models, supporting its therapeutic potential against inflammatory diseases.
  • Anticancer Activity :
    • Research on ALDH inhibitors revealed that modifications to the pyrazolo framework could significantly enhance potency.
    • Compounds similar to our target showed synergistic effects when combined with standard chemotherapy agents in resistant ovarian cancer models.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by interfering with DNA synthesis and modulating signaling pathways involved in cell proliferation and apoptosis. For instance:

  • Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell metabolism or interfere with the cell cycle.
  • Cell Lines Tested : Studies have demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

Anti-inflammatory Properties

Similar structures have also been investigated for their anti-inflammatory effects. The compound may act as an inhibitor of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Notable findings include:

  • In vitro Studies : Demonstrated inhibition of inflammatory markers in cell cultures.
  • Potential Applications : Could be developed into therapeutic agents for conditions like arthritis or inflammatory bowel disease.

Antimicrobial Activity

The thioether functionality in the compound suggests potential antimicrobial properties. Preliminary screening has indicated effectiveness against various bacterial strains and fungi:

  • Testing Methods : Disk diffusion assays have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
  • Structure-Activity Relationship (SAR) : Variations in substituents can lead to differing degrees of antimicrobial activity.

Synthesis Pathways

The synthesis of This compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Starting from appropriate precursors, the core is synthesized through cyclization reactions.
  • Introduction of Thioether Group : This can be achieved using thiol reagents under specific reaction conditions.
  • Acetamide Formation : The final step involves acylation with p-tolyl acetamide to yield the target compound.

Summary of Synthesis Steps

Step Reaction Type Reagents/Conditions
1CyclizationPrecursor A + Precursor B
2Thioether FormationThiol reagent + Base
3Acylationp-Tolyl acetamide + Acid catalyst

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of various derivatives of pyrazolo[3,4-d]pyrimidines on multiple cancer cell lines using the MTT assay. Results indicated that modifications at the methoxy and thioether positions significantly enhanced anticancer activity.

Study 2: Anti-inflammatory Potency Assessment

In silico docking studies were conducted to assess the binding affinity of the compound to 5-lipoxygenase (5-LOX), suggesting potential as a therapeutic agent for inflammatory diseases.

Study 3: Antimicrobial Screening

A series of synthesized derivatives were tested against C. albicans and gram-positive bacteria. The results confirmed notable inhibition zones in disk diffusion assays, indicating promising antimicrobial activity.

化学反応の分析

Nucleophilic Substitution Reactions

The thioether group (-S-) and pyrimidinone oxygen are primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProduct(s)Notes
Thiol Displacement Alkyl halides (R-X) in DMF, K₂CO₃, 80°CR-S-substituted pyrazolo[3,4-d]pyrimidine derivativesThioether acts as a nucleophile; regioselectivity depends on R-X.
Acetamide Hydrolysis HCl (6M), reflux, 6h2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acidAcidic hydrolysis cleaves the amide bond, yielding carboxylic acid .

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxides or sulfones, while the pyrimidinone core remains stable under mild conditions.

SubstrateOxidizing AgentConditionsProduct(s)YieldReference
Thioether groupH₂O₂, AcOH, 25°C12hSulfoxide derivative65%
Thioether groupKMnO₄, H₂O, 0°C3hSulfone derivative78%

Mechanistic Insight :

  • Sulfoxide formation proceeds via a two-electron oxidation mechanism, while sulfone generation involves further oxidation .

  • The electron-donating methoxy group on the phenyl ring stabilizes intermediates during oxidation.

Reduction Reactions

Selective reduction of the pyrazolo[3,4-d]pyrimidin-4-one core has been reported.

Reducing AgentConditionsProduct(s)Notes
NaBH₄, MeOH25°C, 2hDihydro-pyrazolo[3,4-d]pyrimidine derivativePartial saturation of the pyrimidine ring.
H₂, Pd/C (10%)EtOH, 60°C, 24hFully saturated pyrazolo[3,4-d]pyrimidineRequires high pressure; low yield (~40%) .

Cycloaddition and Ring-Opening Reactions

The pyrazolo[3,4-d]pyrimidine scaffold participates in [3+2] cycloadditions with nitrile imines or azides.

Reaction PartnerConditionsProduct(s)Application
Nitrile imine (generated in situ)CHCl₃, reflux, 8hSpiro-pyrazolo-triazolo-pyrimidine hybridPotential kinase inhibitors .
Trimethylsilyl azideToluene, dibutyltin oxide, 110°CTetrazole-fused pyrazolo[3,4-d]pyrimidineBioisosteric replacement strategies .

Functionalization of the Acetamide Group

The N-(p-tolyl)acetamide moiety undergoes alkylation and acylation.

Reaction TypeReagents/ConditionsProduct(s)Yield
Alkylation CH₃I, NaH, THF, 0°C→25°CN-methyl-N-(p-tolyl)acetamide derivative82%
Acylation AcCl, pyridine, 25°CAcetylated acetamide derivative75%

Photochemical Reactions

UV irradiation induces dimerization via the thioether group.

ConditionsProduct(s)Notes
UV (254 nm), CH₂Cl₂, 6hDimeric disulfide-linked pyrazolo[3,4-d]pyrimidineReversible under reducing conditions .

Key Research Findings

  • Thioether Reactivity : The sulfur atom in the thioether group is highly susceptible to oxidation, forming sulfoxides (IC₅₀ = 1.2 μM for COX-II inhibition) and sulfones (IC₅₀ = 0.8 μM) with enhanced bioactivity .

  • Pyrimidinone Stability : The 4-oxo group resists nucleophilic attack under physiological conditions, ensuring metabolic stability .

  • Structure-Activity Relationships :

    • Sulfone derivatives exhibit 3-fold higher cytotoxicity (HeLa cells, IC₅₀ = 4.3 μM) compared to the parent compound (IC₅₀ = 12.7 μM) .

    • Methylation of the acetamide nitrogen improves solubility without compromising kinase inhibition .

Tabulated Comparison of Derivatives

Derivative TypeBioactivity (IC₅₀, μM)Solubility (mg/mL)Thermal Stability (°C)
Parent Compound12.7 (HeLa)0.15180
Sulfoxide8.9 (HeLa)0.12175
Sulfone4.3 (HeLa)0.08190
N-Methyl Acetamide10.1 (HeLa)0.35170

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Core Modifications

A. Pyrazolo[3,4-d]pyrimidinone Derivatives

1-Phenyl-6-[(2-substituted phenyl-2-oxoethyl)thio]-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10, 11–19) Structural Differences: The target compound features a 2-methoxyphenyl group at position 1 and an N-p-tolyl acetamide. In contrast, Hindawi (2017) synthesized derivatives with unsubstituted phenyl (e.g., compound 2) or electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring . Synthetic Routes: Similar to the target compound, these analogs were synthesized via nucleophilic substitution of pyrazolo-pyrimidinone thiolates with α-chloroacetamides. However, cyclization using polyphosphoric acid (PPA) or sulfuric acid yielded fused thiazolo-pyrimidinones (e.g., compounds 11–19), which lack the acetamide side chain .

B. Thieno[2,3-d]pyrimidinone Analogues

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Core Modification: Replacing the pyrazolo-pyrimidine core with a thieno-pyrimidine system alters electronic properties and binding affinity. Biological Implications: Thieno derivatives are reported as tyrosine kinase inhibitors, whereas pyrazolo-pyrimidinones often target cyclin-dependent kinases (CDKs) .

Substituent Effects on Activity

A. Aryl Groups at Position 1

  • 2-Methoxyphenyl vs. 4-Fluorophenyl : The 2-methoxyphenyl group in the target compound may enhance π-π stacking in hydrophobic enzyme pockets compared to the 4-fluorophenyl group in patent-derived analogs (e.g., Example 83, ). Fluorine’s electronegativity could disrupt binding in certain targets .
  • Unsubstituted Phenyl (Hindawi 2017) : Lower steric hindrance but reduced metabolic stability due to the absence of electron-donating methoxy groups .

B. Acetamide Side Chain Variations

  • N-p-Tolyl vs. N-(3-Fluorophenyl) : The p-tolyl group’s methyl substituent provides moderate hydrophobicity, while fluorinated analogs (e.g., Example 83) may improve bioavailability but risk metabolic dehalogenation .
  • N-Benzyl vs. N-Aryl : N-Benzyl acetamides () exhibit higher conformational flexibility but lower target specificity compared to rigid N-aryl systems .
Pharmacological and Physicochemical Comparisons
Compound Class Core Structure Key Substituents LogP* Reported Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(2-MeOPh), 6-(S-N-p-tolylAc) ~3.2 Kinase inhibition (hypothetical)
Hindawi (2017) Compound 2 Pyrazolo[3,4-d]pyrimidinone 1-Ph, 6-(S-2-oxoethyl-Ph) ~2.8 Anticancer (in vitro)
Example 83 (Patent) Pyrazolo[3,4-d]pyrimidine 1-(Fluorochromenyl), 3-Fluorophenyl ~4.1 Kinase inhibition (IC50 = 12 nM)
Thieno[2,3-d]pyrimidinone (ID: 618427-68-2) Thieno-pyrimidinone 3-Ethyl, 5,6-dimethyl, N-p-tolyl ~3.9 Tyrosine kinase inhibitor

*LogP values estimated via computational models (e.g., ChemAxon).

Yield and Purity Considerations
  • Target Compound: No explicit yield data, but analogous reactions (e.g., ) report 60–75% yields after recrystallization.
  • Patent Derivatives () : Lower yields (e.g., 19% for Example 83) due to complex boronate coupling steps .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors with thiourea derivatives, followed by thioether formation via nucleophilic substitution. Key steps include:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core using microwave-assisted synthesis to enhance reaction efficiency (reducing time from 12h to 2h) .
  • Step 2 : Thiolation at the 6-position using Lawesson’s reagent or NaSH under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Step 3 : Acetamide coupling via EDC/HOBt-mediated activation of the carboxylic acid intermediate .
    Optimization strategies:
  • Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidinone core (δ 8.2–8.5 ppm for pyrimidine protons) and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring) by determining the crystal structure. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations between the thioether sulfur and adjacent carbons confirm regiochemistry .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What methodologies are used to investigate kinase inhibition (e.g., CDKs) and resolve bioactivity discrepancies?

  • Methodological Answer :
  • Kinase Assays : Use recombinant CDK2/cyclin E in a radiometric assay with [γ-32P]ATP. IC₅₀ values <100 nM indicate potent inhibition .
  • Cellular Validation : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assay. Discrepancies between enzymatic and cellular IC₅₀ may arise from poor solubility; address via formulation (e.g., PEG-400 co-solvent) .
  • Molecular Docking (AutoDock Vina) : Predict binding modes to CDK2’s ATP pocket. Energy minimization (AMBER force field) refines pose stability .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiolation) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor thiolation progress under varying temperatures (25–80°C) to calculate activation energy (Arrhenius plot) .
  • Isotopic Labeling : Use 34S-labeled thiourea to track sulfur incorporation via HRMS .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-311+G**) to identify rate-determining steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。